molecular formula C4H6N2S B2621901 4-Methyl-1,3-thiazol-5-amine CAS No. 72632-65-6

4-Methyl-1,3-thiazol-5-amine

Cat. No. B2621901
CAS RN: 72632-65-6
M. Wt: 114.17
InChI Key: IQHFLJOHGQJKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,3-thiazol-5-amine (MTZ) is an organic compound with the chemical formula C4H7N2S. It is a colorless, crystalline solid that is soluble in water and is used for a variety of applications in the scientific, industrial, and pharmaceutical industries. MTZ has been studied extensively for its potential applications in medicine and biotechnology, and is an important research tool for scientists.

Scientific Research Applications

4-Methyl-1,3-thiazol-5-amine has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used for the synthesis of polymers, such as polystyrene and polypropylene. This compound has been used to study the structure and properties of proteins and enzymes, and to study the structure and properties of DNA and RNA.

Advantages and Limitations for Lab Experiments

The use of 4-Methyl-1,3-thiazol-5-amine in laboratory experiments has several advantages. It is easily synthesized, and is available in a variety of forms, including solutions and solids. It is also relatively stable, and is not easily degraded by light or heat. In addition, this compound is relatively non-toxic, and has a low potential for causing skin irritation.
However, there are several limitations to the use of this compound in laboratory experiments. It is not very soluble in organic solvents, and it is not very soluble in water. In addition, it is not very stable in the presence of acidic or basic conditions, and it is not very stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for the use of 4-Methyl-1,3-thiazol-5-amine in scientific research. It could be used to study the structure and function of proteins and enzymes, and to study the structure and function of DNA and RNA. It could also be used to study the structure and function of cell membranes and the interaction between cells and their environment. In addition, this compound could be used to study the structure and function of proteins involved in signal transduction pathways, and to study the structure and function of proteins involved in gene expression. Finally, this compound could be used to study the structure and function of proteins involved in drug metabolism and drug transport.

Synthesis Methods

4-Methyl-1,3-thiazol-5-amine can be synthesized in a variety of ways, including the reaction of sodium thioglycolate with acrylonitrile in the presence of sodium hydroxide. This method has been used to produce this compound in a high yield, with a purity of more than 99%. Other methods used to synthesize this compound include the reaction of thiourea with acrylonitrile, the reaction of thiourea with acrylonitrile in the presence of sodium hydroxide, and the reaction of thiourea with acrylonitrile in the presence of sulfuric acid.

Biochemical Analysis

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been found to exhibit antioxidant properties, suggesting that they may interact with enzymes involved in oxidative stress .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 4-Methyl-1,3-thiazol-5-amine in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Thiazole derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

4-methyl-1,3-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-4(5)7-2-6-3/h2H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHFLJOHGQJKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.